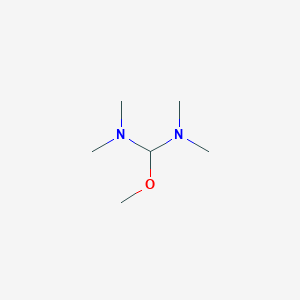

Bis(dimethylamino)methoxymethane

Description

Properties

IUPAC Name |

1-methoxy-N,N,N',N'-tetramethylmethanediamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-7(2)6(9-5)8(3)4/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIMAYPZWJQYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(N(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152176 | |

| Record name | 1-Methoxy-N,N,N',N'-tetramethylmethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-70-5 | |

| Record name | Bis(dimethylamino)methoxymethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(dimethylamino)methoxymethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-N,N,N',N'-tetramethylmethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxy-N,N,N',N'-tetramethylmethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(DIMETHYLAMINO)METHOXYMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26554R5X7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bredereck's Reagent: Synthesis, Mechanism, and Application

Abstract

This technical guide provides a comprehensive overview of Bredereck's reagent, chemically known as tert-butoxybis(dimethylamino)methane. Esteemed for its unique reactivity, this aminal ester serves as a powerful and versatile C1 building block in modern organic synthesis.[1] It is particularly recognized for the formylation and aminomethylenation of C-H and N-H acidic compounds under relatively mild conditions.[2][3] This document delves into the fundamental principles governing its synthesis, elucidates its detailed mechanism of action, presents practical experimental protocols, and explores the broad scope of its applications. Designed for researchers, chemists, and professionals in drug development, this guide aims to be an authoritative resource, blending established chemical theory with field-proven insights to facilitate its effective use in the laboratory.

Introduction: The Utility of a Unique Formylating Agent

Bredereck's reagent, tert-butoxybis(dimethylamino)methane, is a stable, colorless to light yellow liquid with a characteristic amine-like odor.[3][4] Its prominence in organic synthesis stems from its ability to act as a potent formylating agent for a wide array of substrates, including ketones, esters, indoles, and amines.[2] Unlike many traditional formylation methods that require harsh conditions, Bredereck's reagent offers the distinct advantage of generating a highly reactive electrophilic formamidinium species and a strong, non-nucleophilic base (tert-butoxide) in situ.[5][6] This dual-action capability allows for efficient reactions under mild conditions, often leading to high yields of formylated products, which are valuable intermediates in the synthesis of pharmaceuticals and complex natural products.[1][2]

The reagent is particularly effective for:

-

Formylation of active methylene compounds : Introducing a formyl group (-CHO) alpha to a carbonyl group to produce β-ketoaldehydes.[2]

-

N-formylation : Converting primary and secondary amines into their corresponding formamides.[2]

-

Synthesis of Heterocycles : Acting as a C1 building block for the annulation of heterocyclic rings such as pyridines, pyrroles, and pyrimidines.[1][7]

-

Aminomethylenation : Reacting with CH-acidic compounds to form stable enamine intermediates, which can be further manipulated.[3]

Physicochemical Properties & Handling

A clear understanding of the reagent's properties is crucial for its safe and effective use.

| Property | Value | Source(s) |

| Chemical Name | tert-Butoxybis(dimethylamino)methane | [4] |

| Synonyms | Bredereck's Reagent, t-BAE | [8] |

| CAS Number | 5815-08-7 | [4] |

| Molecular Formula | C₉H₂₂N₂O | [4] |

| Molar Mass | 174.28 g·mol⁻¹ | [4] |

| Appearance | Colorless to slightly yellow liquid | [3][4] |

| Density | 0.844 g/mL at 25 °C | |

| Boiling Point | 50-55 °C at 15 mmHg | |

| Refractive Index | n20/D 1.422 |

Safety and Handling:

-

Bredereck's reagent is flammable and should be handled in a well-ventilated fume hood away from ignition sources.[4]

-

It is an irritant to the skin and eyes; appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[9]

-

The reagent reacts with protic solvents (e.g., water, alcohols) and even weakly C-H acidic solvents like acetonitrile upon heating.[3] Therefore, all reactions must be conducted under anhydrous conditions using inert, dry solvents such as THF, diethyl ether, toluene, or cyclohexane.[3][8]

-

It is stable at room temperature but can decompose upon exposure to heat, light, and oxygen.[9] Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of Bredereck's Reagent

The preparation of Bredereck's reagent requires strict anhydrous conditions, as the quality of the final product is highly dependent on the purity of the starting materials, particularly the absence of alcohol in the alkoxide.[8] Two primary, reliable methods are reported in the literature.

Method 1: From a Formamidinium Salt

This approach involves the reaction of an N,N,N',N'-tetraalkylformamidinium salt with a strong, alcohol-free alkoxide. While effective, a key challenge is the low solubility of the reactants in the required inert, anhydrous solvents, which can necessitate large solvent volumes and long reaction times.[8]

Caption: Synthesis of Bredereck's Reagent from a Formamidinium Salt.

Method 2: From Bis(dimethylamino)acetonitrile

A superior method in terms of yield and reaction time involves the substitution of the cyano group from bis(dimethylamino)acetonitrile using an alcohol-free alkoxide.[8] The starting nitrile is more soluble in ethers than formamidinium salts, leading to a more efficient reaction. Product yields from this method are typically 5-20% higher.[8]

Experimental Protocol (Adapted from Literature): [8]

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Reagents: Suspend freshly prepared, alcohol-free potassium tert-butoxide (1.0 eq) in anhydrous diethyl ether.

-

Addition: While stirring vigorously, add a solution of bis(dimethylamino)acetonitrile (1.0 eq) in anhydrous diethyl ether dropwise to the suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material. A gentle reflux may be applied to drive the reaction to completion.

-

Work-up: Cool the reaction mixture and filter it under an inert atmosphere to remove the potassium cyanide byproduct.

-

Purification: Carefully remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation under high vacuum (e.g., 50-52 °C at 12 mmHg) to yield pure Bredereck's reagent.[4]

The Core Mechanism of Action: A Self-Validating System

The versatility of Bredereck's reagent is rooted in its unique ability to thermally or acid-catalytically decompose into two highly reactive species: the electrophilic tetramethylformamidinium ion and the strong base tert-butoxide .[2][5] This in situ generation is the cornerstone of its reactivity.

The generally accepted mechanism for formylation proceeds through the following validated steps:[2][4]

-

Activation: The reagent eliminates tert-butanol, either thermally or catalyzed by a trace amount of acid (or an acidic proton from the substrate), to form the key electrophilic intermediate, the tetramethylformamidinium ion, and the tert-butoxide anion.

-

Deprotonation: The newly formed tert-butoxide is a strong base that efficiently deprotonates the acidic C-H or N-H bond of the substrate, generating a nucleophilic carbanion or anilide anion.

-

Nucleophilic Attack: The substrate's nucleophilic center attacks the electrophilic carbon of the tetramethylformamidinium ion, forming a new C-C or C-N bond.

-

Elimination: The resulting tetrahedral intermediate is unstable and readily eliminates a molecule of dimethylamine (a good leaving group) to form a stable enamine or formamidine intermediate.

-

Hydrolysis: Upon aqueous work-up, this intermediate is hydrolyzed to yield the final formylated product, regenerating a molecule of dimethylamine.

Caption: General Mechanism of Formylation using Bredereck's Reagent.

Field-Proven Experimental Protocols

The true value of a reagent is demonstrated through its practical application. The following protocols are representative of its use in common synthetic transformations.

Protocol 1: C-Formylation of an Active Methylene Compound (e.g., a Ketone)

This procedure yields β-ketoaldehydes, which typically exist in their more stable enol or enamine forms and are highly valuable synthetic intermediates.[2]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 eq) in an anhydrous, non-protic solvent (e.g., toluene or THF).

-

Reagent Addition: Add Bredereck's reagent (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) for 2-12 hours. Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water or dilute aqueous acid (e.g., 1M HCl) to hydrolyze the enamine intermediate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to afford the desired β-ketoaldehyde.[2]

Protocol 2: N-Formylation of a Primary or Secondary Amine

This method provides a convenient route to formamides, often with high yields and under mild conditions.[2]

-

Reaction Setup: Dissolve the amine (e.g., aniline, 1.0 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere.

-

Reagent Addition: Add Bredereck's reagent (1.1 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is often complete within this timeframe, which can be confirmed by TLC analysis.

-

Work-up: Quench the reaction by adding water.[2]

-

Extraction: Extract the product with an appropriate organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over a drying agent, and concentrate in vacuo. The resulting formamide is often pure enough for subsequent steps, but can be further purified by chromatography or recrystallization if necessary.

Conclusion

Bredereck's reagent is an indispensable tool in the arsenal of the modern synthetic chemist. Its unique capacity for the in situ generation of both a strong base and a potent electrophile allows for a wide range of formylation and aminomethylenation reactions under mild and controlled conditions. From the synthesis of key pharmaceutical intermediates to the construction of complex heterocyclic frameworks, its reliability and versatility ensure its continued and widespread application in research and development. This guide provides the foundational knowledge and practical protocols necessary for its successful implementation in the laboratory.

References

- Benchchem. (n.d.). Application Notes and Protocols for Formylation using Dimethoxymethanamine (Bredereck's Reagent).

- Wikipedia. (n.d.). tert-Butoxybis(dimethylamino)methane.

- ChemicalBook. (n.d.). tert-Butoxy bis(dimethylamino)methane synthesis.

- Rosso, G. B. (2006). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Synlett, 2006(5), 0809-0810. DOI: 10.1055/s-2006-933118.

- UCHEM. (n.d.). UCHEM-BREDERECK'S REAGENT.

- Enamine. (n.d.). Bredereck's reagent.

- Guidechem. (n.d.). What is BREDERECK'S REAGENT and how is it used in organic synthesis?.

- Sigma-Aldrich. (n.d.). tert-Butoxy bis(dimethylamino)methane.

- ResearchGate. (2006). Spotlight 156.

- Bracher, F. (2020). Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. Mini-Reviews in Organic Chemistry, 17(1), 47-66.

- Sigma-Aldrich. (n.d.). tert-Butoxy bis(dimethylamino)methane 5815-08-7.

- OUCI. (n.d.). Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bredereck's reagent - Enamine [enamine.net]

- 4. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Dimethylformamide Acetals and Bredereck’s Reagent as Building Blocks in Natural Products Total Synthesis [ouci.dntb.gov.ua]

- 8. myuchem.com [myuchem.com]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to tert-Butoxy bis(dimethylamino)methane (Bredereck's Reagent)

Introduction: Beyond a Simple Formylating Agent

In the landscape of modern organic synthesis, particularly within drug discovery and development, the strategic introduction of single-carbon units is a frequent and critical challenge. While numerous reagents exist for this purpose, tert-Butoxy bis(dimethylamino)methane, widely known as Bredereck's Reagent (CAS 5815-08-7), distinguishes itself through its unique reactivity profile. Classified as an aminal ester, this compound is not merely a formylating agent but a potent tool for the aminomethylenation of C-H, N-H, and other acidic protons.[1][2] Its heightened reactivity compared to conventional reagents like dimethylformamide dimethyl acetal (DMF-DMA) makes it indispensable for activating less acidic or sterically encumbered substrates.[3]

This guide offers an in-depth exploration of Bredereck's Reagent, moving beyond catalog data to provide researchers, scientists, and drug development professionals with a practical understanding of its core properties, mechanism, and application. We will delve into the causality behind its enhanced reactivity and provide actionable protocols for its use, grounded in established scientific literature.

Core Chemical Properties and Specifications

Bredereck's Reagent is a colorless to pale yellow liquid with a characteristic amine-like odor.[2] It is a bench-stable compound but is sensitive to protic solvents, heat, and light, which can induce decomposition.[2][4] Its key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5815-08-7 | [5] |

| Molecular Formula | C₉H₂₂N₂O | [5] |

| Molecular Weight | 174.28 g/mol | [5] |

| Density | 0.844 g/cm³ at 25 °C | |

| Boiling Point | 50-55 °C at 15 mmHg | |

| Flash Point | 41 °C (105.8 °F) - closed cup | |

| Refractive Index (n²⁰/D) | 1.422 | |

| Solubility | Miscible with nonpolar aprotic solvents (e.g., toluene, cyclohexane, diethyl ether). Reacts with protic solvents. | [2] |

The Engine of Reactivity: A Mechanistic Dissection

The superior performance of Bredereck's Reagent in challenging condensation reactions stems from its unique mechanism. Unlike DMF-DMA, which generates the relatively weak base, methoxide, Bredereck's Reagent provides a significant basicity advantage through the in-situ generation of a strong base, the tert-butoxide anion .[6][7]

The reaction pathway can be dissected as follows:

-

Dissociation and Base Generation: The reagent first dissociates, forming a tert-butoxide anion and a highly electrophilic N,N,N',N'-tetramethylformamidinium ion.[6]

-

Deprotonation: The potent tert-butoxide base deprotonates the active methylene compound (C-H acid), creating a highly reactive carbanion. This step is often the key to success with substrates that are resistant to weaker bases.[6]

-

Mannich-type Reaction: The newly formed carbanion executes a nucleophilic attack on the electrophilic formamidinium ion.[1]

-

β-Elimination: The resulting adduct undergoes a β-elimination of dimethylamine, a thermodynamically favorable process that drives the reaction forward to yield the stable enamine or enaminone product.[1][7]

This mechanistic pathway is visualized in the diagram below.

Caption: Drug discovery workflow enabled by Bredereck's Reagent.

Experimental Protocols

Protocol 1: General Procedure for Enamine/Enaminone Synthesis

This protocol describes a general method for the reaction of an active methylene compound with Bredereck's Reagent. [6] Materials:

-

Active methylene compound (e.g., ketone, 1.0 eq)

-

Bredereck's Reagent (1.2 - 1.5 eq)

-

Anhydrous solvent (e.g., toluene, xylene) or neat reaction

-

Flame-dried round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To the flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the active methylene compound (1.0 eq).

-

If using a solvent, add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of substrate). Many reactions also proceed efficiently under neat conditions.

-

Establish an inert atmosphere by purging the flask with nitrogen or argon.

-

Under the inert atmosphere, add Bredereck's Reagent (1.2 - 1.5 eq) to the flask via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically ranging from 80-150 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. Reaction times can vary from a few hours to overnight depending on the substrate's reactivity.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess reagent under reduced pressure (e.g., using a rotary evaporator) to yield the crude enamine product.

-

Purify the crude product as necessary, typically by column chromatography or distillation.

Caption: General experimental workflow for enamine synthesis.

Safety, Handling, and Toxicology

As a highly reactive organochemical, Bredereck's Reagent must be handled with appropriate care in a laboratory setting.

Hazard Profile:

-

Flammable: It is a flammable liquid and vapor. Keep away from heat, sparks, and open flames. * Corrosive/Irritant: Causes skin irritation and serious eye irritation. Inhalation may cause respiratory irritation. Contact can lead to chemical burns. [8]* Reactivity: Reacts with water and protic solvents. It is also sensitive to strong acids and bases. [2][4] Handling and Storage:

-

Always handle in a well-ventilated chemical fume hood. [8]* Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. * Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids. [8]* Keep away from incompatible materials such as strong oxidizing agents and sources of moisture. [8] Toxicological Data: Specific toxicological data such as LD50 values for tert-Butoxy bis(dimethylamino)methane are not readily available in the reviewed literature. [8]It is described as having low acute toxicity but can cause significant irritation and chemical burns upon contact. [4]Due to the lack of comprehensive toxicological studies, exposure should be minimized through engineering controls and proper use of PPE. The metabolic fate of aminal esters is not well-characterized but would likely involve hydrolysis to tert-butanol and derivatives of formamide, which have their own toxicological profiles.

Conclusion

Bredereck's Reagent, CAS 5815-08-7, is a powerful and versatile tool for synthetic chemists, particularly those in the pharmaceutical industry. Its ability to generate a strong base in situ allows it to overcome the limitations of other formylating agents, enabling the synthesis of a vast array of valuable enamine intermediates from less reactive precursors. A thorough understanding of its mechanism, handling requirements, and broad synthetic applicability empowers researchers to strategically incorporate this reagent into their workflows, accelerating the discovery and development of novel therapeutics.

References

- BenchChem. (2025). Application Notes and Protocols: Enamine Formation from Active Methylene Compounds with Bredereck's Reagent.

- Guidechem. (n.d.). What is BREDERECK'S REAGENT and how is it used in organic synthesis?.

- UCHEM. (n.d.). BREDERECK'S REAGENT.

- Enamine. (n.d.). Bredereck's reagent.

- Rosso, G. B. (2006). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Synlett, 2006(05), 809-810.

- Wikipedia. (n.d.). tert-Butoxybis(dimethylamino)methane.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butoxybis(dimethylamino)methane.

- ResearchGate. (2025). tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent).

- Singh, B., et al. (Year). J. Heterocycl. Chem.

- Haefliger, W., & Knecht, H. (1983). Tetrahedron Lett.

- Spivey, A. C., et al. (2000). J. Org. Chem., 65, 5253.

- Morera, E., et al. (2002). Org. Lett., 4, 1139.

- Csihony, S., et al. (2004). Adv. Synth.

- Kantlehner, W. (1995). J. Prakt. Chem. Chem.-Ztg., 337, 418-421.

- Trost, B. M., & Preckel, M. (1973). J. Am. Chem. Soc., 95, 7862.

- Vors, J.-P. (1991). J. Heterocycl. Chem., 28, 1043.

- PubChem. (n.d.). tert-Butoxy bis(dimethylamino)methane.

- Carl ROTH. (n.d.). Tert-butoxy-bis(dimethylamino)methane, 50 g, CAS No. 5815-08-7.

- Sigma-Aldrich. (n.d.). tert-Butoxy bis(dimethylamino)methane technical 5815-08-7.

Sources

- 1. myuchem.com [myuchem.com]

- 2. Bredereck's reagent - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. tert-Butoxy bis(dimethylamino)methane | C9H22N2O | CID 79885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

tert-butoxybis(dimethylamino)methane safety and handling

An In-depth Technical Guide to the Safe Handling and Application of tert-Butoxybis(dimethylamino)methane (Bredereck's Reagent)

Authored by: Gemini, Senior Application Scientist

Introduction

Tert-butoxybis(dimethylamino)methane, widely known in the scientific community as Bredereck's Reagent, is a versatile and highly reactive aminal ester.[1][2] Its utility as a potent formylating and aminomethylenating agent has established it as a valuable tool in organic synthesis, enabling the construction of complex molecules, including pharmaceuticals and agrochemicals.[1][3] The reagent's effectiveness stems from its ability to react with a wide range of C-H and N-H acidic compounds under relatively mild conditions.[1][4][5] However, the very reactivity that makes it a powerful synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for tert-butoxybis(dimethylamino)methane, grounded in its chemical properties and reactivity, to empower researchers to utilize this reagent with confidence and security.

Hazard Identification and Risk Profile

Tert-butoxybis(dimethylamino)methane is classified as a hazardous chemical, presenting a multi-faceted risk profile that includes flammability, corrosivity, and toxicity.[6][7][8] A comprehensive understanding of these hazards is the foundation of a robust safety protocol.

1.1. Physical and Chemical Hazards

The reagent is a flammable liquid and vapor, with a flash point of 41°C (105.8°F).[6] This property necessitates that all handling procedures are conducted in an environment free from ignition sources such as open flames, hot surfaces, and sparks.[7] Furthermore, its vapors can form explosive mixtures with air, and may travel to a source of ignition and flash back.[7]

1.2. Health Hazards

Exposure to tert-butoxybis(dimethylamino)methane can result in severe health effects. It is corrosive and causes burns to the eyes and skin upon contact.[6] Inhalation of its vapors can lead to chemical burns in the respiratory tract, while ingestion can cause severe burns to the gastrointestinal tract.[6] The compound is also classified as harmful if swallowed, in contact with skin, or if inhaled.[6]

Exposure Controls and Personal Protective Equipment (PPE)

Given the significant hazards associated with tert-butoxybis(dimethylamino)methane, stringent exposure controls and the consistent use of appropriate personal protective equipment are mandatory.

2.1. Engineering Controls

All work with this reagent must be conducted in a certified chemical fume hood to minimize the inhalation of its vapors.[6] The fume hood should have adequate ventilation to keep airborne concentrations low.[6] It is also essential that an eyewash station and a safety shower are readily accessible in the immediate vicinity of the work area.[6][7] All electrical equipment used in the handling of this reagent, including stirring plates and vacuum pumps, must be explosion-proof.[7]

2.2. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for preventing contact and exposure.

| Operation | Required Personal Protective Equipment |

| Weighing and Solution Preparation | Chemical splash goggles or a full-face shield, nitrile gloves (double gloving is recommended), and a laboratory coat.[6][7][9] |

| Conducting Reactions and Transfers | Chemical splash goggles, nitrile gloves, and a laboratory coat.[6][7][9] |

| Purification (e.g., Chromatography) | Chemical splash goggles, nitrile gloves, and a laboratory coat.[9] |

| Handling Waste | Chemical splash goggles, heavy-duty nitrile or neoprene gloves, and a laboratory coat or chemical-resistant apron.[9] |

| Spill Cleanup | Chemical splash goggles or a full-face shield, heavy-duty nitrile or neoprene gloves, a laboratory coat or chemical-resistant coveralls, and respiratory protection may be required depending on the spill size.[9] |

Respirator Selection: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][7] A recommended filter type is an ammonia and organic ammonia derivatives filter (Type K, Green).[7]

Handling and Storage: A Chemically-Informed Approach

The safe handling and storage of tert-butoxybis(dimethylamino)methane are directly informed by its chemical reactivity.

3.1. Chemical Reactivity and Incompatibilities

Bredereck's reagent is highly reactive. It is incompatible with strong oxidizing agents.[6][7] It is also sensitive to heat, light, and oxygen, and can decompose to produce toxic gases.[3] A critical aspect of its reactivity is its incompatibility with protic solvents (e.g., water, alcohols) and even weakly C-H acidic solvents like acetonitrile or acetone, especially upon heating.[1] The reaction with protic sources leads to the decomposition of the reagent.

The mechanism of its primary function involves the in-situ generation of a strongly basic alkoxide (tert-butoxide) and a formamidinium ion.[4][5] This inherent reactivity underscores the need for careful selection of solvents and reaction partners.

dot

Caption: Chemical Incompatibility of Bredereck's Reagent.

3.2. Recommended Handling Procedures

The following step-by-step protocol should be followed when handling tert-butoxybis(dimethylamino)methane:

-

Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly and that all necessary PPE is donned. Have spill cleanup materials readily available.

-

Inert Atmosphere: Due to its sensitivity, it is best to handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

-

Dispensing: Use spark-proof tools and equipment for all transfers.[6] Ground and bond containers and receiving equipment to prevent static discharge.[7]

-

Reaction Setup: When setting up reactions, add the reagent slowly to the reaction mixture. Be mindful of potential exotherms. Reactions should be conducted in well-ventilated areas, preferably within the fume hood.

3.3. Storage Requirements

Proper storage is critical to maintaining the stability and integrity of the reagent while minimizing safety risks.

-

Container: Keep the container tightly closed.[6]

-

Location: Store in a cool, dry, and well-ventilated place, designated as a flammables area.[6][7] Some sources recommend storage in a freezer.[7][10]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[6][7]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[7]

Emergency Procedures: A Validated Response System

In the event of an emergency, a rapid and informed response is crucial to mitigating harm.

4.1. First Aid Measures

The following first-aid procedures should be initiated immediately upon exposure, followed by seeking prompt medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6]

-

Ingestion: Do NOT induce vomiting.[6]

In all cases of exposure, seek immediate medical advice.[6]

4.2. Spill and Leak Procedures

-

Evacuate: Immediately evacuate the area of the spill.

-

Isolate: Remove all sources of ignition.[6]

-

Contain: Absorb the spill with an inert material such as vermiculite, sand, or earth.[6]

-

Collect: Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[6]

-

Ventilate: Ensure the area is well-ventilated before re-entry.

dot

Sources

- 1. Bredereck's reagent - Enamine [enamine.net]

- 2. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. myuchem.com [myuchem.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. tert-Butoxy bis(dimethylamino)methane | C9H22N2O | CID 79885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Bredereck's Reagent

Abstract: This technical guide provides a comprehensive overview of the core physical properties of Bredereck's reagent, also known as tert-Butoxybis(dimethylamino)methane. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes key data with practical insights into the experimental determination and significance of these properties. We delve into the identity, physicochemical characteristics, and spectroscopic signature of this versatile aminal ester, underpinning its handling, application, and quality assessment in a laboratory setting.

Introduction: The Chemical Identity of Bredereck's Reagent

Bredereck's reagent, chemically named tert-Butoxybis(dimethylamino)methane, is a powerful and versatile aminal ester widely employed in organic synthesis.[1][2] Its utility stems from its ability to act as a formylating agent and a precursor for generating reactive intermediates for C-C bond formation, particularly in the functionalization of CH-acidic compounds.[3][4] A thorough understanding of its physical properties is paramount for its effective and safe use, ensuring reproducibility in experimental outcomes and stability during storage.

The unique structure of Bredereck's reagent, featuring a central methane carbon bonded to a tert-butoxy group and two dimethylamino groups, dictates its characteristic reactivity and physical behavior.

Figure 1: 2D Chemical Structure of Bredereck's Reagent.

Table 1: Chemical Identifiers for Bredereck's Reagent

| Identifier | Value | Source(s) |

| CAS Number | 5815-08-7 | [5][6] |

| Molecular Formula | C₉H₂₂N₂O | [5][6] |

| Molecular Weight | 174.28 g/mol | [5][7] |

| IUPAC Name | N,N,N',N'-tetramethyl-1-[(2-methylpropan-2-yl)oxy]methanediamine | [5] |

| Synonyms | tert-Butoxybis(dimethylamino)methane, t-BAE | [1][3] |

Physicochemical Properties

The physical state and bulk properties of a reagent are critical for its handling, measurement, and reaction setup. Bredereck's reagent is a liquid under standard laboratory conditions, with characteristics that necessitate careful handling, particularly concerning its volatility and solvent compatibility.

Appearance and Odor

Bredereck's reagent is typically a clear, colorless to pale yellow liquid.[8] It possesses a characteristic amine-like odor, which should be noted as an indicator for handling within a well-ventilated fume hood.[1][6]

Key Quantitative Properties

The quantitative physical properties of Bredereck's reagent are summarized below. These values are essential for accurate volumetric and gravimetric measurements, as well as for predicting its behavior under various temperature and pressure conditions.

Table 2: Summary of Physical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 50-55 °C | at 15 mmHg | [7][9] |

| 48-52 °C | at 10-12 mmHg | [6] | |

| Density | 0.844 g/mL | at 25 °C | [7][9] |

| Refractive Index (n_D) | 1.422 | at 20 °C | [7][9] |

The boiling point being reported under reduced pressure indicates the reagent's thermal sensitivity. At atmospheric pressure, it is prone to decomposition, which is mechanistically linked to its reactivity.[2][3] The thermal decomposition generates a highly reactive iminium ion, a key step in its synthetic applications.[3]

Solubility and Stability

The solubility profile of Bredereck's reagent is a direct consequence of its molecular structure.

-

Solubility : It is miscible with a range of nonpolar, aprotic, and anhydrous solvents such as toluene, cyclohexane, and diethyl ether.[1]

-

Incompatibility : The reagent reacts with protic solvents (e.g., water, alcohols). Traces of alcohol can catalyze its disproportionation, which may complicate spectroscopic analysis.[3] It is also reactive towards weakly CH-acidic solvents like acetone or acetonitrile, especially upon heating.[1]

This reactivity profile underscores the critical need for using anhydrous solvents and inert atmospheric conditions during its use and storage to maintain its integrity.

Experimental Determination of Physical Properties

The validation of a reagent's physical properties is a cornerstone of quality control in a research and development setting. The methodologies described herein represent standard, reliable protocols for determining the key physical constants of liquid organic compounds like Bredereck's reagent.

Boiling Point Determination (Capillary Method)

The capillary method, often utilizing a Thiele tube, is a microscale technique suitable for determining the boiling point of small quantities of a liquid.

Protocol:

-

Sample Preparation : A small amount (1-2 mL) of Bredereck's reagent is placed into a small test tube.

-

Capillary Insertion : A capillary tube, sealed at one end, is inverted and placed into the test tube containing the reagent.

-

Apparatus Assembly : The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating and Observation : The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Reading : The heat is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Figure 2: Workflow for Boiling Point Determination.

Density Determination (Pycnometer Method)

A pycnometer, a flask with a precisely known volume, is used for the accurate determination of a liquid's density.

Protocol:

-

Measure Mass of Empty Pycnometer : The clean, dry pycnometer is accurately weighed (m₁).

-

Fill with Reagent : The pycnometer is filled with Bredereck's reagent, ensuring no air bubbles are trapped. The temperature of the sample should be equilibrated to a standard value (e.g., 25 °C).

-

Measure Mass of Filled Pycnometer : The filled pycnometer is weighed again (m₂).

-

Calculation : The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a sensitive indicator of purity.

Protocol:

-

Calibration : The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application : A few drops of Bredereck's reagent are placed on the prism of the refractometer.

-

Measurement : The prism is closed, and the temperature is allowed to stabilize (typically at 20 °C). The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading : The refractive index is read directly from the instrument's scale.

Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of a molecule's structure, confirming its identity and purity. For Bredereck's reagent, NMR and IR spectroscopy are the primary tools for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

-

¹H NMR : The proton NMR spectrum of Bredereck's reagent is expected to show distinct signals for the tert-butyl protons, the dimethylamino protons, and the methine proton. The integration of these signals should correspond to the number of protons in each environment (9H, 12H, and 1H, respectively).

-

¹³C NMR : The carbon NMR spectrum will show characteristic chemical shifts for the carbons of the tert-butyl group, the dimethylamino groups, and the central methine carbon.

While specific chemical shift values can vary slightly with the solvent used, representative spectra are available in public databases and from commercial suppliers, which serve as a reference for identity confirmation.[5][10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Bredereck's reagent would be characterized by:

-

C-H Stretching : Aliphatic C-H stretching vibrations from the methyl and methine groups.

-

C-N Stretching : Vibrations corresponding to the carbon-nitrogen bonds of the dimethylamino groups.

-

C-O Stretching : A characteristic absorption for the carbon-oxygen bond of the tert-butoxy group.

Commercial sources confirm that the infrared spectrum of their supplied reagent conforms to its known structure.[8] The full spectrum can typically be found in spectral databases.[5]

Conclusion

This technical guide has detailed the essential physical and spectroscopic properties of Bredereck's reagent. The data presented, from its fundamental chemical identity to its characteristic boiling point, density, and spectroscopic fingerprints, provide a robust foundation for its application in a scientific setting. Adherence to proper handling procedures, informed by its solubility and stability profile, is crucial for achieving desired synthetic outcomes. The experimental protocols outlined offer a framework for the in-house verification of this reagent's quality, ensuring the integrity and reproducibility of research in which it is employed.

References

-

PubChem. (n.d.). tert-Butoxy bis(dimethylamino)methane. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

SpectraBase. (n.d.). tert-Butoxy bis(dimethylamino)methane. Wiley Science Solutions. Retrieved January 13, 2026, from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

UCHEM. (n.d.). BREDERECK'S REAGENT. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). tert-Butoxybis(dimethylamino)methane. Retrieved January 13, 2026, from [Link]

-

Ottokemi. (n.d.). tert-Butoxy bis(dimethylamino)methane, 90%. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Retrieved January 13, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Sources

- 1. Bredereck's reagent - Enamine [enamine.net]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. myuchem.com [myuchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butoxy bis(dimethylamino)methane | C9H22N2O | CID 79885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]

- 7. tert-ブトキシ ビス(ジメチルアミノ)メタン | Sigma-Aldrich [sigmaaldrich.com]

- 8. tert-Butoxy bis(dimethylamino)methane, 90% 5815-08-7 India [ottokemi.com]

- 9. tert-Butoxy bis(dimethylamino)methane | 5815-08-7 [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. tert-Butoxy bis(dimethylamino)methane(5815-08-7) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Stability and Storage of Bis(dimethylamino)methoxymethane

Abstract

Bis(dimethylamino)methoxymethane, a versatile reagent in organic synthesis, exhibits inherent instability that necessitates a thorough understanding of its handling, storage, and degradation pathways. This guide provides a comprehensive overview of the critical factors influencing the stability of this compound, detailing its susceptibility to hydrolysis and thermal decomposition. We present scientifically grounded protocols for optimal storage, safe handling, and analytical monitoring of this reagent to ensure its efficacy and safety in research and development settings. This document is intended for researchers, chemists, and drug development professionals who utilize this compound in their synthetic endeavors.

Introduction: The Dual Nature of a Powerful Reagent

This compound, often referred to as a Bredereck's reagent analog, is a valuable C1 building block in organic synthesis, prized for its ability to introduce a dimethylaminomethylene group into a wide array of nucleophilic substrates. Its utility in the formation of enamines, vinylogous amides, and heterocyclic systems has cemented its place in the synthetic chemist's toolbox. However, the very reactivity that makes it a potent reagent also renders it susceptible to degradation under common laboratory conditions.

The core of its reactivity lies in the aminal ether functional group, a structure inherently prone to reaction with protic species. This guide aims to demystify the stability profile of this compound, providing a framework for its judicious use and preservation. By understanding the mechanisms of its decomposition, researchers can mitigate degradation, ensure experimental reproducibility, and maintain a safe laboratory environment.

The Achilles' Heel: Understanding the Instability of this compound

The stability of this compound is primarily dictated by its sensitivity to two main factors: moisture and heat . The presence of even trace amounts of water or exposure to elevated temperatures can initiate degradation cascades that consume the active reagent and generate impurities.

Hydrolytic Instability: The Inevitable Reaction with Water

The most significant contributor to the degradation of this compound is its reaction with water. The aminal ether linkage is highly susceptible to hydrolysis, a process that is catalyzed by acid.

Mechanism of Hydrolysis:

The hydrolysis proceeds via a stepwise mechanism initiated by protonation of one of the nitrogen atoms, followed by elimination of dimethylamine to form a resonance-stabilized methoxyiminium ion. Subsequent nucleophilic attack by water and loss of a proton yields a hemiaminal ether, which further hydrolyzes to ultimately afford dimethylformamide (DMF), methanol, and dimethylamine.

Figure 1: Proposed mechanism of acid-catalyzed hydrolysis of this compound.

Studies on analogous cyclic aminals have shown that they are generally stable in neutral or basic media but decompose rapidly in acidic conditions.[1] The rate of hydrolysis increases significantly with decreasing pH.[1] For practical purposes, this means that exposure to atmospheric moisture, acidic functional groups within a reaction mixture, or acidic impurities in solvents can lead to rapid degradation.

Thermal Decomposition: The Impact of Heat

This compound is also sensitive to elevated temperatures. While stable at room temperature for limited periods, prolonged exposure to heat can induce decomposition.[2] The precise decomposition products can vary depending on the conditions, but a potential pathway involves disproportionation. Traces of alcohol can catalyze the disproportionation of aminal esters into the corresponding DMF acetal and tris(dimethylamino)methane.

Thermal Degradation Profile:

| Temperature Range | Observation | Potential Decomposition Products |

| Ambient | Generally stable, but slow degradation can occur over time, especially with exposure to light and air. | Trace amounts of hydrolysis and oxidation products. |

| > 50 °C | Increased rate of decomposition. | Dimethylformamide, methanol, dimethylamine, and potentially products of disproportionation. |

| Boiling Point (~120-125 °C) | Rapid decomposition. | A complex mixture of the above products and potentially others from more complex fragmentation pathways. |

Best Practices for Storage and Handling: A Proactive Approach to Preservation

To maintain the integrity and reactivity of this compound, stringent storage and handling protocols are paramount.

Optimal Storage Conditions

The primary goal of proper storage is to minimize exposure to moisture, air, light, and heat.

-

Temperature: Store at 2-8°C in a refrigerator.[3] Some suppliers may even recommend storage in a freezer.[4]

-

Atmosphere: Store under an inert atmosphere , such as nitrogen or argon, to prevent exposure to atmospheric moisture and oxygen.[3]

-

Container: Use a tightly sealed, amber glass bottle to protect from light and prevent moisture ingress.

-

Inert Gas Blanket: For long-term storage or after partial use, flushing the headspace of the container with a dry, inert gas is highly recommended.

Safe Handling Protocols

Given its reactivity and potential hazards, handling this compound requires careful attention to safety procedures.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Inert Atmosphere Techniques: When transferring the reagent, use techniques that minimize exposure to air and moisture, such as a syringe transfer under a positive pressure of inert gas.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] Remove all sources of ignition.[5]

Solvent Compatibility: A Critical Consideration for Experimental Design

The choice of solvent is crucial when working with this compound. Protic solvents and those with acidic impurities will lead to rapid degradation.

Solvent Compatibility Profile:

| Solvent Class | Compatibility | Rationale |

| Aprotic, Non-polar | Excellent | (e.g., Hexane, Toluene, Diethyl Ether, Cyclohexane) Do not react with the reagent.[6] |

| Aprotic, Polar | Good to Poor | (e.g., Dichloromethane, Tetrahydrofuran) Generally suitable if anhydrous. Some weakly CH-acidic solvents like acetonitrile or acetone can react upon heating.[6] |

| Protic | Incompatible | (e.g., Water, Alcohols, Carboxylic Acids) React rapidly with the reagent, leading to decomposition. |

Important Note: Always use anhydrous solvents from a freshly opened bottle or a solvent purification system when working with this compound.

Analytical Methods for Stability Assessment: Monitoring Reagent Integrity

Regularly assessing the purity of this compound is essential for ensuring reproducible experimental results. Several analytical techniques can be employed to monitor its degradation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying the volatile components of a sample. It can be used to detect the presence of degradation products such as dimethylformamide, methanol, and dimethylamine. A typical GC-MS analysis would involve:

-

Sample Preparation: Dilute a small aliquot of the reagent in an anhydrous, inert solvent (e.g., hexane).

-

Injection: Use a split or splitless injection port, being mindful of the injector temperature to avoid on-column decomposition.

-

Separation: Employ a non-polar or medium-polarity capillary column to separate the components.

-

Detection: The mass spectrometer will provide mass spectra of the eluting compounds, allowing for their identification by comparison to spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent method for real-time monitoring of the reagent's purity and for studying the kinetics of its decomposition.[7][8][9]

¹H NMR Monitoring Protocol:

-

Sample Preparation: Prepare a solution of this compound in a deuterated, aprotic solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere.

-

Initial Spectrum: Acquire an initial ¹H NMR spectrum to establish the baseline purity. The characteristic signals for the methoxy and dimethylamino groups should be sharp and well-defined.

-

Stability Study: To study hydrolysis, a known amount of D₂O can be added to the NMR tube, and spectra can be acquired at regular intervals to monitor the appearance of signals corresponding to the degradation products and the disappearance of the starting material signals.

-

Data Analysis: Integrate the relevant signals to quantify the extent of degradation over time.

Figure 2: Workflow for the analytical monitoring of this compound stability.

Experimental Protocol: Accelerated Stability Study

This protocol outlines a general procedure for conducting an accelerated stability study of this compound to assess its thermal and hydrolytic stability.

Objective: To determine the rate of degradation of this compound under stressed conditions (elevated temperature and controlled moisture).

Materials:

-

This compound (freshly opened bottle)

-

Anhydrous solvent (e.g., toluene)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Internal standard for GC and NMR (e.g., dodecane)

-

Vials with PTFE-lined septa

-

Oven or heating block

-

GC-MS instrument

-

NMR spectrometer

Procedure:

-

Preparation of Stock Solution: Under an inert atmosphere, prepare a stock solution of this compound in anhydrous toluene with a known concentration of an internal standard.

-

Sample Aliquoting: Dispense equal aliquots of the stock solution into several vials.

-

Stress Conditions:

-

Thermal Stress: Place a set of vials in an oven at a controlled temperature (e.g., 40°C, 60°C).

-

Hydrolytic Stress: To another set of vials, add a controlled amount of water (e.g., 1, 5, 10 mole equivalents) and store at a controlled temperature (e.g., room temperature, 40°C).

-

Control: Keep one vial at the recommended storage condition (2-8°C) as a control.

-

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove one vial from each stress condition.

-

Analysis:

-

GC-MS: Immediately dilute an aliquot of the sample with anhydrous toluene and analyze by GC-MS to identify and quantify degradation products relative to the internal standard.

-

NMR: Evaporate the solvent from another aliquot under a stream of dry nitrogen and dissolve the residue in CDCl₃ for ¹H NMR analysis.

-

-

Data Evaluation: Plot the concentration of this compound and its degradation products as a function of time for each condition to determine the degradation kinetics.

Conclusion: Ensuring Success Through Vigilance

This compound is a powerful synthetic tool, but its utility is intrinsically linked to its purity and stability. A comprehensive understanding of its sensitivity to moisture and heat is the cornerstone of its successful application. By implementing the rigorous storage, handling, and analytical monitoring protocols outlined in this guide, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes. The proactive management of its stability is not merely a matter of good laboratory practice; it is a fundamental requirement for achieving the desired synthetic transformations with precision and safety.

References

- Cordes, E. H. (1967). Kinetics and Mechanism of Orthoformate Hydrolysis. Progress in Physical Organic Chemistry, 4, 1-44.

- DeWolfe, R. H., & Jensen, J. L. (1963). Kinetics of Orthoformate Hydrolysis. Journal of the American Chemical Society, 85(21), 3264-3269.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: tert-Butoxybis(dimethylamino)methane. Retrieved from [Link]

- Susanne, F., Smith, D. S., & Codina, A. (2012). Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development, 16(1), 61–64.

- World Health Organization. (2009). Draft regional guidelines on stability testing of active substances and pharmaceutical products.

- U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.

- European Medicines Agency. (2023).

- Zinner, G., & Gross, H. (1966). Über Aminalester. Chemische Berichte, 99(6), 1816-1823.

- Pluim, H., & Wibaut, J. P. (1951). The preparation of some ortho-esters of formic acid. Recueil des Travaux Chimiques des Pays-Bas, 70(3), 246-250.

- Schedel, H., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2280–2292.

- Giraudeau, P., et al. (2020). Real-Time NMR Monitoring of Spatially Segregated Enzymatic Reactions in Multilayered Hydrogel Assemblies.

- Moity, L., et al. (2015). Glycerol Acetals and Ketals as Bio-based Solvents: Positioning in Hansen and COSMO-RS spaces, Volatility and Stability towards Hydrolysis and Autoxidation. Green Chemistry, 17(3), 1779-1792.

- Kantlehner, W., & Bowers, A. (2007). t-Butoxybis(dimethylamino)methane. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

- Price, M. L., Adams, J., Lagenaur, C., & Cordes, E. H. (1969). Kinetics and Mechanism for the Hydrolysis of Phenyl Orthoformate. The Journal of Organic Chemistry, 34(1), 22-26.

- Kresge, A. J., & Preto, R. J. (1965). The Mechanism of Ortho Ester Hydrolysis. The Hydrolysis of Trimethyl Orthoformate. Journal of the American Chemical Society, 87(20), 4593-4595.

- Plapinger, R. E., & Wagner-Jauregg, T. (1955). The Hydrolysis of Amide Acetals. Journal of the American Chemical Society, 77(9), 2472-2475.

- Bak, T., et al. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Environmental Science and Pollution Research, 27, 34795–34808.

- GMP SOP. (2022). Stability testing overview for Pharmaceutical products.

- Egorov, M. P., et al. (2002). Thermal decomposition of acyclic silylated aminals. Russian Chemical Bulletin, 51(1), 108-113.

- Mestrelab. (2012). Kinetic Understanding Using NMR Reaction Profiling.

- Jasinski, J. P., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10473–10479.

- Master Organic Chemistry. (2010).

- Ragaini, V., & Cenini, S. (1998). Thermal decomposition of ethers. La Chimica e l'Industria, 80(1), 49-56.

- Batt, L. (1979). The gas-phase decomposition of ethers. International Journal of Chemical Kinetics, 11(9), 977-993.

- Dobe, S., et al. (1992). Thermal decomposition of acyclic ethers. Berichte der Bunsengesellschaft für physikalische Chemie, 96(6), 849-858.

- Kanzelberger, M., et al. (2001). A Supramolecular Host as a Nanometer-Sized Reaction Vessel for the Catalysis of Orthoformate Hydrolysis. Journal of the American Chemical Society, 123(37), 9032-9033.

- Sibi, M. P., & Jasperse, C. P. (2005). Stability of Acetals and Ketals to Common Organic Reaction Conditions. Organic Letters, 7(23), 5255-5258.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

- Pohanish, R. P. (2011). Sittig's Handbook of Toxic and Hazardous Chemicals and Carcinogens (6th ed.). William Andrew.

- Bretherick, L. (1999). Bretherick's Handbook of Reactive Chemical Hazards (6th ed.). Butterworth-Heinemann.

- Pohanish, R. P., & Greene, S. A. (2009). Wiley Guide to Chemical Incompatibilities (3rd ed.). John Wiley & Sons.

- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.

- Stull, D. R. (1947). Vapor Pressure of Pure Substances. Organic Compounds. Industrial & Engineering Chemistry, 39(4), 517-540.

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

- Lewis, R. J., Sr. (2012).

- Fire Protection Guide to Hazardous Materials. (2010). (14th ed.).

- Weiss, G. (Ed.). (1986). Hazardous Chemicals Data Book (2nd ed.).

- Verschueren, K. (2009). Handbook of Environmental Data on Organic Chemicals (5th ed.). John Wiley & Sons.

- Howard, P. H. (Ed.). (1993). Handbook of Environmental Fate and Exposure Data for Organic Chemicals, Volume IV: Solvents 2. Lewis Publishers.

- Yaws, C. L. (2008). Yaws' Handbook of Thermodynamic and Physical Properties of Chemical Compounds. Knovel.

- Riddick, J. A., Bunger, W. B., & Sakano, T. K. (1986).

- Ho, T.-L. (1992). Stability of Common Protecting Groups. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

- Kerton, F. M. (2009). Alternative Solvents for Green Chemistry. Royal Society of Chemistry.

- Welton, T. (2015). Solvents and sustainable chemistry. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 471(2183), 20150502.

- Jessop, P. G. (2011). Searching for green solvents. Green Chemistry, 13(6), 1391-1398.

- Capello, C., Fischer, U., & Hungerbühler, K. (2007). What is a green solvent? A comprehensive framework for the environmental assessment of solvents. Green Chemistry, 9(9), 927-934.

- Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry & Technology. Blackwell Science.

- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

- Sheldon, R. A. (2005). Green solvents for sustainable organic synthesis: state of the art. Green Chemistry, 7(5), 267-278.

- Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.

- Marcus, Y. (1998). The Properties of Solvents. John Wiley & Sons.

- Katritzky, A. R., Fara, D. C., Yang, H., & Tämm, K. (2004). Quantitative Measures of Solvent Polarity. Chemical Reviews, 104(1), 175-198.

Sources

- 1. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. Bredereck's reagent - Enamine [enamine.net]

- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Understanding Using NMR Reaction Profiling - Mestrelab [mestrelab.com]

- 9. Real‐Time NMR Monitoring of Spatially Segregated Enzymatic Reactions in Multilayered Hydrogel Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Aminal Esters and Their Congeners in Organic Synthesis: A Technical Guide

Foreword

In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and molecular complexity is relentless. Traditional functional groups are constantly being reimagined to unlock novel reactivity and streamline synthetic routes. Within this paradigm, derivatives of amino esters have emerged as exceptionally versatile and powerful intermediates. This guide provides an in-depth exploration of a class of related reactive intermediates: N,O-acetals derived from amino esters , α-imino esters , and in situ activated amino esters . For the purpose of this guide, we will refer to these collectively as "aminal esters and their congeners." These species serve as pivotal building blocks, enabling elegant solutions to complex synthetic challenges, particularly in the synthesis of peptides and non-proteinogenic α-amino acids—scaffolds of immense importance in medicinal chemistry and drug development.[1][2][3] This document moves beyond a simple recitation of reactions, delving into the mechanistic underpinnings and strategic considerations that empower researchers to harness the full potential of these remarkable intermediates.

Part 1: Core Concepts & Mechanistic Principles

The utility of aminal esters and their congeners stems from their ability to act as tunable electrophilic synthons. By temporarily modifying the nucleophilic amino group of an amino ester, its reactivity is fundamentally inverted, transforming it into a potent electrophile under specific, often catalytic, conditions.

1.1 N,O-Acetals: Stable Precursors to Iminium Ions

N,O-acetals, formed from the condensation of an amino ester with an aldehyde or ketone, are generally stable, isolable compounds.[4] Their synthetic power lies in their role as "masked" iminium ions.[5] In the presence of a Brønsted or Lewis acid catalyst, the N,O-acetal is activated, eliminating the alcohol moiety to generate a highly reactive N-acylimminium or iminium ion in situ. This transient electrophile is readily intercepted by a wide range of nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position of the original amino ester. This catalytic generation avoids the direct handling of unstable iminium species.[6][7]

The versatility of this cooperative catalysis is demonstrated by its tolerance for various electronically and sterically diverse aryl acetic esters.

| Entry | Ar-Group of Ester | Yield (%) | er (S:R) |

| 1 | Phenyl | 89 | 95:5 |

| 2 | 4-MeO-Phenyl | 94 | 95:5 |

| 3 | 4-Cl-Phenyl | 85 | 96:4 |

| 4 | 4-CF₃-Phenyl | 90 | 94:6 |

| 5 | 2-Naphthyl | 88 | 95:5 |

| Data adapted from Smith et al.[6] |

This protocol is representative of the cooperative catalysis methodology. [6]

-

Catalyst Preparation: To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the chiral isothiourea catalyst hydrochloride salt (e.g., (R)-BTM·HCl, 0.1 equiv).

-

Reaction Setup: Add the aryl acetic acid ester (1.0 equiv) and the hemiaminal ether electrophile precursor (1.2 equiv).

-

Solvent Addition: Dissolve the components in a suitable solvent (e.g., CH₂Cl₂ or CPME) to a concentration of 0.1 M.

-

Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the limiting aryl ester is observed (typically 12-24 hours).

-

Work-up: Upon completion, concentrate the reaction mixture in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the enantioenriched α-aryl-β²-amino ester product.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric ratio (er) by chiral HPLC analysis.

2.2 N→C Directional Peptide Synthesis

The CDI-mediated activation of α-amino esters provides a practical and robust method for constructing peptides in the less common N→C direction, mirroring ribosomal synthesis. [8][9]This strategy is particularly valuable for minimizing racemization. [10]A one-pot, two-step procedure has been developed that avoids the isolation of the activated intermediate, enhancing the practicality of the method. [9]

This procedure is adapted from the robust method reported in Organic Syntheses. [11][9]

-

Activation Step:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add L-Alanine methyl ester hydrochloride (1.0 equiv).

-

Dissolve the amino ester salt in dichloromethane (CH₂Cl₂).

-

Add N,N'-Carbonyldiimidazole (CDI, 1.5 equiv) to the solution.

-

Stir the mixture at room temperature (23 °C) for 30 minutes. An imidazolium salt may precipitate during this step. [9]2. Coupling Step:

-

To the flask containing the in situ generated activated amino ester, add N-Fmoc-L-phenylalanine (1.0 equiv).

-

Add copper(II) bromide (CuBr₂, 0.1 equiv) and hydroxybenzotriazole (HOBt, 0.1 equiv) as catalysts.

-

Stir the resulting deep turquoise/blue mixture vigorously at room temperature for 20 hours.

-

-

Work-up and Purification:

-

Upon completion (monitored by TLC), dilute the reaction mixture with CH₂Cl₂.

-

Quench the reaction by washing with a 0.5 N HCl aqueous solution, followed by a saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired dipeptide.

-

2.3 Application in Natural Product Total Synthesis

The unique reactivity of these intermediates makes them valuable in the complex settings of natural product synthesis. [12]For instance, the diastereoselective addition of nucleophiles to α-imino ester derivatives has been employed as a key step to set critical stereocenters in the synthesis of bioactive alkaloids and polyketides. [13][14][15]In one notable synthesis of (rac)-cladoniamide G, a complex bisindole alkaloid, a key step involved the Friedel–Crafts reaction of a bisindole nucleophile with a mesoxalic ester amide (a type of vicinal ketoester), which is structurally related to α-imino esters in its electrophilicity. [13][14]

Conclusion and Future Outlook

Aminal esters and their congeners—N,O-acetals, α-imino esters, and activated amino esters—represent a powerful class of synthetic intermediates. Their ability to function as tunable electrophiles under catalytic control has provided innovative solutions for the asymmetric synthesis of unnatural amino acids and has enabled novel, racemization-suppressing strategies in peptide synthesis. The methodologies are characterized by operational simplicity, mild reaction conditions, and high levels of stereocontrol, making them highly attractive for applications in drug discovery and development.

Future research will likely focus on expanding the scope of nucleophiles and electrophiles, developing more efficient and sustainable catalytic systems (e.g., using earth-abundant metals or novel organocatalysts), and integrating these reactions into automated and flow-chemistry platforms to accelerate the discovery of new chemical entities. [16]The continued exploration of this versatile reactivity will undoubtedly lead to even more elegant and efficient syntheses of complex, nitrogen-containing molecules.

References

-

Ferraris, D., Young, B., Dudding, T., & Lectka, T. (2002). Catalytic, enantioselective alkylation of alpha-imino esters: the synthesis of nonnatural alpha-amino acid derivatives. Journal of the American Chemical Society, 124(1), 67–77. [Link]

-

Ferraris, D., et al. (2002). Catalytic, enantioselective alkylation of alpha-imino esters: the synthesis of nonnatural alpha-amino acid derivatives. Semantic Scholar. [Link]

-

Yasukawa, N., & Nakamura, S. (2023). Accessing unnatural α-amino acids with tetrasubstituted stereogenic centers via catalytic enantioselective reactions of ketimine-type α-iminoesters/α-iminoamides. RSC Publishing. [Link]

-

Ding, L., et al. (n.d.). Insights into isothiourea-catalyzed asymmetric [3 + 3] annulation of α,β-unsaturated aryl esters with 2-acylbenzazoles: mechanism, origin of stereoselectivity and switchable chemoselectivity. Catalysis Science & Technology (RSC Publishing). [Link]

-

Fawcett, F., et al. (2021). Enantioselective isothiourea-catalysed reversible Michael addition of aryl esters to 2-benzylidene malononitriles. PMC - NIH. [Link]

-

Figueiredo, R. M. de, et al. (2015). Dipeptide Syntheses via Activated α-‐Aminoesters. Organic Syntheses, 92, 296-308. [Link]

-

Yasukawa, N., & Nakamura, S. (2023). Accessing unnatural α-amino acids with tetrasubstituted stereogenic centers via catalytic enantioselective reactions of ketimine-type α-iminoesters/α-iminoamides. Chemical Communications (RSC Publishing). [Link]

-

GalChimia. (2014). Going from N to C. GalChimia Blog. [Link]

-

Concellón, C., et al. (2021). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. PMC - NIH. [Link]

-

Connon, S. J., et al. (2021). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Semantic Scholar. [Link]

-

de Figueiredo, R. M., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]

-

Connon, S. J., et al. (2021). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

-

Organic Syntheses Procedure. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. . [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. . [Link]

-

Kocienski, P. J. (n.d.). 3.6 N,O-Acetals for the Protection of 1,2- and 1 ,3-Amino Alcohols. Thieme. [Link]

-